molecular formula C9H8O4 B15052176 2-Formyl-3-hydroxyphenyl acetate

2-Formyl-3-hydroxyphenyl acetate

Cat. No.: B15052176
M. Wt: 180.16 g/mol
InChI Key: AZGAAVUDSNBIGU-UHFFFAOYSA-N
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Description

2-Formyl-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H8O4 It is characterized by the presence of a formyl group (–CHO) and a hydroxy group (–OH) attached to a phenyl ring, along with an acetate ester group (–COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-hydroxyphenyl acetate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxy group, followed by formylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetylation and formylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, such as esterification or etherification, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Formyl-3-hydroxybenzoic acid.

    Reduction: 2-Hydroxymethyl-3-hydroxyphenyl acetate.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

2-Formyl-3-hydroxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Formyl-3-hydroxyphenyl acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-hydroxyphenyl acetate
  • 2-Formyl-4-hydroxyphenyl acetate
  • 3-Formyl-2-hydroxyphenyl acetate

Uniqueness

2-Formyl-3-hydroxyphenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both formyl and hydroxy groups in specific positions allows for unique interactions and transformations that are not observed in similar compounds.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(2-formyl-3-hydroxyphenyl) acetate

InChI

InChI=1S/C9H8O4/c1-6(11)13-9-4-2-3-8(12)7(9)5-10/h2-5,12H,1H3

InChI Key

AZGAAVUDSNBIGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1C=O)O

Origin of Product

United States

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